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Compound of Interest

Compound Name: 5-Phenethylisoxazol-4-amine

Cat. No.: B15322265

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its
wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial
properties.[1][2][3][4][5] Its unique electronic and steric features allow for diverse molecular
interactions, making it a "privileged structure" in drug design.[1][2] This document outlines the
potential applications and experimental protocols for a novel scaffold, 5-phenethylisoxazol-4-
amine. This scaffold combines the established isoxazole core with a phenethyl group, offering
opportunities for new structure-activity relationships (SAR) and the development of novel
therapeutic agents. These notes are intended for researchers, scientists, and drug
development professionals interested in exploring this promising chemical space.

Proposed Synthesis of 5-Phenethylisoxazol-4-amine

The synthesis of 4-amino-5-substituted isoxazoles can be achieved through various synthetic
routes, often involving cycloaddition reactions.[6][7][8] A plausible method for the synthesis of
the title compound is a multi-step process starting from readily available materials. What
follows is a representative protocol.

Protocol 1: Synthesis of 5-Phenethylisoxazol-4-amine

Materials:
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e 3-Phenylpropanal

e Hydroxylamine hydrochloride

e N-Chlorosuccinimide (NCS)

o Cyanoacetamide

e Sodium ethoxide

e Ethanol

e Dichloromethane (DCM)

e Sodium bicarbonate

e Anhydrous sodium sulfate

« Silica gel for column chromatography

o Ethyl acetate/Hexane solvent system

Procedure:

» Synthesis of 3-Phenylpropanal Oxime:

o Dissolve 3-phenylpropanal (1 equivalent) and hydroxylamine hydrochloride (1.1
equivalents) in ethanol.

o Add a solution of sodium bicarbonate (1.2 equivalents) in water dropwise at 0°C.

o Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

o Upon completion, remove the ethanol under reduced pressure.

o Extract the agueous residue with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude oxime.
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» Synthesis of 3-Phenylpropanehydroximoyl Chloride:

o

Dissolve the crude 3-phenylpropanal oxime in DCM.

o Add N-chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.

o Stir the mixture at room temperature for 2-3 hours.

o Monitor the reaction by TLC until the starting material is consumed.
o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude
hydroximoyl chloride. Use this product immediately in the next step.

e [3+2] Cycloaddition to form 5-Phenethylisoxazol-4-carbonitrile:
o In a separate flask, prepare a solution of sodium ethoxide in ethanol.

o Add cyanoacetamide (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes
at room temperature.

o Add the crude 3-phenylpropanehydroximoyl chloride (1 equivalent) in ethanol dropwise to
the enolate solution at 0°C.

o Allow the reaction to warm to room temperature and stir overnight.
o Neutralize the reaction mixture with dilute HCI.
o Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
o Purify the crude product by silica gel column chromatography.
» Hydrolysis and Decarboxylation to 5-Phenethylisoxazol-4-amine:

o Reflux the purified 5-phenethylisoxazol-4-carbonitrile with aqueous sulfuric acid (e.g.,
50%) for 4-6 hours.
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o Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate
solution.

o Extract the product with ethyl acetate.
o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

o Purify the crude amine by column chromatography to obtain the final product, 5-
phenethylisoxazol-4-amine.

Potential Biological Applications and Screening
Protocols

Derivatives of the isoxazole scaffold have shown a variety of biological activities.[4][5][9][10][11]
Based on this, the 5-phenethylisoxazol-4-amine scaffold is a promising candidate for
screening against several target classes.

1. Kinase Inhibition

Many heterocyclic compounds are potent kinase inhibitors. The following is a general protocol
for screening compounds against a representative kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)[12][13][14][15][16]
Materials:

 Recombinant kinase (e.g., a tyrosine kinase)

» Kinase-specific substrate peptide

o ATP

¢ Kinase assay buffer (e.g., containing MgCI2, DTT)

o ADP-Glo™ Kinase Assay kit (Promega) or similar

o Test compound (5-phenethylisoxazol-4-amine derivative) dissolved in DMSO
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» Positive control inhibitor (e.g., Staurosporine)
e White, opaque 96- or 384-well plates
Procedure:

o Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO
concentration should be kept constant (e.g., <1%).

e In a multi-well plate, add the kinase and substrate peptide to each well.

e Add the diluted test compound or control to the appropriate wells. Include "no inhibitor" and
"no enzyme" controls.

« Initiate the kinase reaction by adding ATP.

¢ Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60
minutes).

o Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent
according to the manufacturer's protocol. This involves a two-step addition to first deplete
unused ATP and then convert the generated ADP back to ATP, which is measured via a
luciferase reaction.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

2. Antimicrobial Activity

Isoxazole derivatives have been reported to possess antibacterial and antifungal properties.[1]
[11] The following protocol describes a standard method for assessing antimicrobial
susceptibility.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[17]
[18][19][20]
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Materials:

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

Test compound dissolved in DMSO

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

Sterile 96-well microtiter plates

Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:

o Prepare a 2-fold serial dilution of the test compound in the appropriate broth medium in a 96-
well plate.

» Prepare a standardized inoculum of the microorganism and dilute it to achieve a final
concentration of approximately 5 x 10°"5 CFU/mL in the wells.

e Add the diluted inoculum to each well containing the test compound, positive control, and a
growth control (no compound).

 Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism.

Representative Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be
generated from the screening of a library of 5-phenethylisoxazol-4-amine derivatives.

Table 1: Representative Kinase Inhibition Data
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Compound ID R-Gr-o-up . Kinase Target IC50 (nM)
Modification
SCA-001 Unsubstituted Kinase A 1250
SCA-002 4-Fluoro-phenyl Kinase A 150
SCA-003 3,4-Dichloro-phenyl Kinase A 25
SCA-004 4-Methoxy-phenyl Kinase A 800
SCA-001 Unsubstituted Kinase B >10000
SCA-003 3,4-Dichloro-phenyl Kinase B 5200

Table 2: Representative Antimicrobial Activity Data

R-Group S. aureus MIC .

Compound ID . E. coli MIC (pg/mL)
Modification (ng/mL)

SCA-001 Unsubstituted 64 >128

SCA-005 4-Nitro-phenyl 8 64

SCA-006 2-Thienyl 16 32

SCA-007 Cyclohexyl >128 >128

Visualizations

Medicinal Chemistry Workflow

The following diagram illustrates a typical workflow for a medicinal chemistry campaign starting
with a novel scaffold like 5-phenethylisoxazol-4-amine.
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Caption: A typical medicinal chemistry workflow.
Representative Signaling Pathway

The diagram below shows a simplified generic kinase signaling pathway, a common target for
inhibitors developed from novel scaffolds.
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Caption: A generic kinase signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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